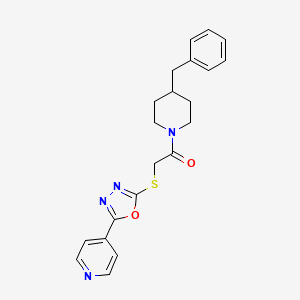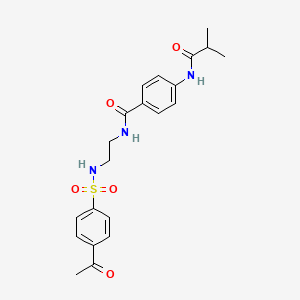
3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride, also known as AM-2, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is a pyridine derivative that has a unique chemical structure that can be synthesized through a specific method.
Mécanisme D'action
The mechanism of action of 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride is not fully understood, but it has been suggested that it may act as a chelating agent and inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. It has also been suggested that 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride may have antioxidant properties that can protect against oxidative stress, which is a contributing factor in neurodegenerative diseases.
Biochemical and Physiological Effects
Studies have shown that 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride can cross the blood-brain barrier and accumulate in the brain, suggesting that it may have potential therapeutic effects in the treatment of neurodegenerative diseases. It has also been found to have low toxicity and good bioavailability, making it a promising candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride in lab experiments is its unique chemical structure, which allows for the development of novel drugs with potential therapeutic effects. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize the therapeutic potential of this compound.
Orientations Futures
There are several future directions for the study of 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride. One potential direction is to further investigate its mechanism of action and optimize its therapeutic potential in the treatment of neurodegenerative diseases. Another direction is to explore its potential applications in other fields, such as materials science and catalysis. Overall, the unique chemical structure and potential therapeutic effects of 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride make it an exciting area of research for scientists in various fields.
Méthodes De Synthèse
The synthesis of 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride involves the reaction of 2-acetylpyridine with formaldehyde and ammonium chloride in the presence of hydrochloric acid. The resulting product is then purified through recrystallization with ethanol to obtain the final product, which is 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride hydrochloride.
Applications De Recherche Scientifique
3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride has been studied extensively for its potential applications in various fields of scientific research. One of its primary uses is in the development of new drugs for the treatment of various diseases. It has been found to have potential therapeutic effects in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
3-(aminomethyl)-1-methylpyridin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c1-9-4-2-3-6(5-8)7(9)10;/h2-4H,5,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJXNNDJLCBGIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethyl-3-(2-methoxyethyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2688187.png)


![3-(4-Methylbenzyl)-8-(2-thienylcarbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2688190.png)
![1-benzyl-N-(2-fluorophenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2688193.png)
![3-{1-[(benzyloxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2688194.png)
![2-(quinolin-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2688195.png)

![4-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid](/img/structure/B2688198.png)


![4-(3-Benzyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl)benzenesulfonyl fluoride](/img/structure/B2688203.png)
![8-Fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2688206.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2688209.png)